
L-Tyrosine, L-methionyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, L-methionyl-L-lysyl- is a compound that consists of three amino acids: L-tyrosine, L-methionine, and L-lysine. These amino acids are essential for various biological functions and play significant roles in protein synthesis, neurotransmitter production, and cellular metabolism. L-tyrosine is a non-essential amino acid that serves as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . L-methionine is an essential amino acid involved in the synthesis of proteins and other important molecules . L-lysine is another essential amino acid that is crucial for protein synthesis and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-methionyl-L-lysyl- typically involves the coupling of the three amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a solid support, such as a resin, and the activation of the carboxyl group of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The amino group of the incoming amino acid is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-Tyrosine, L-methionyl-L-lysyl- can be achieved through large-scale peptide synthesis techniques. These methods often involve the use of automated peptide synthesizers, which can efficiently produce peptides with high purity and yield. The process includes the optimization of reaction conditions, such as temperature, pH, and solvent choice, to ensure the efficient coupling of amino acids and the minimization of side reactions.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-methionyl-L-lysyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group on the aromatic ring of L-tyrosine can participate in oxidation reactions, leading to the formation of dopaquinone and eventually melanin . L-methionine can undergo oxidation to form methionine sulfoxide and methionine sulfone . L-lysine can participate in acylation reactions, where the amino group reacts with acylating agents to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for the oxidation of L-tyrosine and L-methionine.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for the reduction of oxidized forms of L-methionine.
Substitution: Acylating agents like acetic anhydride or benzoyl chloride can be used for the acylation of L-lysine.
Major Products Formed
Oxidation of L-tyrosine: Dopaquinone, melanin
Oxidation of L-methionine: Methionine sulfoxide, methionine sulfone
Acylation of L-lysine: N-acyl-L-lysine derivatives
Scientific Research Applications
L-Tyrosine is a non-essential amino acid with a multitude of applications, particularly due to its role as a precursor to several neurotransmitters . L-Tyrosine's influence on neurotransmitter production underlies its various applications in managing neurological conditions, improving cognitive functions, and supporting metabolic processes . L-Methionyl-L-lysyl-L-Tyrosine, a peptide containing L-Tyrosine, also has applications in chemistry, biology, medicine, and industry.
L-Tyrosine Applications
Parkinson's Disease Management
L-Tyrosine is relevant in managing Parkinson's disease due to its role as a precursor to dopamine, a neurotransmitter deficient in Parkinson's patients . While L-DOPA, a more immediate precursor to dopamine, is frequently used in treatment, L-tyrosine can be used alongside L-DOPA to optimize dopamine levels and minimize side effects .
A case study involving a patient with Parkinson's disease demonstrated the utility of L-tyrosine in managing the side effects of L-DOPA administration . The patient experienced nausea and an "on-off effect" due to serotonin imbalance and inadequate L-tyrosine administration, respectively . By adjusting the amino acid dosage, including increasing L-tyrosine to 10,375 mg per day, the patient's nausea and on-off effect were minimized .
Cognitive Enhancement
L-Tyrosine is known to enhance cognitive performance, especially under stressful conditions . It improves mental agility and memory when the individual is under stress . Studies have shown that L-tyrosine supplementation enhances cognitive flexibility and working memory during mentally demanding tasks and stressful situations .
Mood Elevation and Antidepressant Effects
L-Tyrosine is a precursor to norepinephrine and dopamine, neurotransmitters associated with mood regulation . By increasing the levels of these neurotransmitters in the brain, L-tyrosine can exert antidepressant effects . This makes it potentially useful in treating conditions like depression and seasonal affective disorder .
Addiction Management
L-Tyrosine may be useful in managing symptoms of heroin and alcohol withdrawal by balancing catecholamine levels, which are neurotransmitters responsible for motivation, energy, and pleasure .
Other Applications
L-Tyrosine may be beneficial for those recovering from anorexia, potentially improving appetite, cognition, and exercise tolerance, which can aid in healthy weight gain .
L-Methionyl-L-lysyl- Applications
L-Methionyl-L-lysyl-L-Tyrosine, a peptide containing L-Tyrosine, has several applications in scientific research:
- Chemistry It is used as a model peptide for studying peptide synthesis and reactions.
- Biology It is investigated for its role in protein-protein interactions and signaling pathways.
- Medicine It has potential therapeutic applications in drug development and disease treatment.
- Industry It is utilized in the production of peptide-based materials and biotechnological applications.
L-Methionyl-L-lysyl-L-Tyrosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide's properties and functions, making it useful in various applications.
Table of L-Tyrosine Daily Amino Acid Dosing
Amino Acid | Dosing (mg/day) |
---|---|
L-DOPA | 14,700 |
5-HTP | 37.5 |
L-Tyrosine | 10,375 |
L-Cysteine | 4,500 |
L-Tryptophan | 375 |
Mechanism of Action
The mechanism of action of L-Tyrosine, L-methionyl-L-lysyl- involves its role as a precursor to important biomolecules. L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and the body’s response to stress. L-methionine is involved in the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various biochemical reactions . L-lysine is essential for protein synthesis and can be acetylated to form N-acetyl-L-lysine, which is involved in various metabolic pathways.
Comparison with Similar Compounds
L-Tyrosine, L-methionyl-L-lysyl- can be compared with other similar compounds, such as:
L-phenylalanine, L-methionyl-L-lysyl-: Similar to L-Tyrosine, L-methionyl-L-lysyl-, but with L-phenylalanine instead of L-tyrosine.
L-tyrosine, L-alanyl-L-lysyl-: Contains L-alanine instead of L-methionine.
The uniqueness of L-Tyrosine, L-methionyl-L-lysyl- lies in its combination of amino acids, which allows it to participate in a wide range of biochemical reactions and pathways, making it a valuable compound for scientific research and industrial applications.
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting L-Tyrosine modifications (e.g., nitration) in biological samples?
Thin-layer chromatography (TLC) using solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) can distinguish nitrated tyrosine derivatives (e.g., 3-nitrotyrosine) from unmodified L-Tyrosine. Post-chromatography, ninhydrin spray detects amino groups, while UV-Vis spectrophotometry (400–540 nm) quantifies absorbance shifts caused by nitrosative modifications . For advanced quantification, coupling TLC with mass spectrometry improves specificity.
Q. How can solid-phase peptide synthesis (SPPS) be optimized for synthesizing complex peptides like L-Methionyl-L-Lysyl- derivatives?
SPPS requires sequential addition of Fmoc-protected amino acids to a resin-bound chain. Critical parameters include:
- Coupling efficiency : Use HBTU/HOBt activation in DMF with DIEA for 1–2 hours per residue.
- Deprotection : 20% piperidine in DMF removes Fmoc groups.
- Cleavage : TFA cocktails (e.g., TFA:thioanisole:EDT, 95:3:2) release peptides while preserving disulfide bonds. Purity validation via HPLC (C18 columns, 0.1% TFA/acetonitrile gradients) and MALDI-TOF MS is essential .
Q. What experimental designs are effective for studying L-Tyrosine’s role in neurotransmitter synthesis?
Double-blind, placebo-controlled crossover trials (e.g., 2 g L-Tyrosine vs. cellulose placebo dissolved in orange juice) assess acute cognitive effects under stress. Measure outcomes like working memory (n-back tasks) and catecholamine levels via HPLC-ECD . In vitro, neuronal cell models (e.g., SH-SY5Y) treated with tyrosine hydroxylase inhibitors (e.g., α-MPT) can isolate L-Tyrosine’s contribution to dopamine synthesis .
Advanced Research Questions
Q. How can contradictory findings on L-Tyrosine’s cognitive effects be resolved?
Discrepancies arise from task-specific neurotransmitter demands and stressor types. For example:
- Stressors : L-Tyrosine improves performance in acute cold stress (e.g., 4°C exposure) but not chronic sleep deprivation due to catecholamine depletion thresholds .
- Task design : Top-down control tasks (Stroop test) show greater benefit than implicit memory tasks. Meta-analyses should stratify studies by stressor intensity and task complexity to identify effect-size patterns .
Q. What mechanisms underlie L-Tyrosine’s stability challenges in peptide conjugates?
L-Tyrosine’s phenolic hydroxyl group is prone to oxidation (forming dityrosine crosslinks) and nitrosative modifications. Mitigation strategies include:
- Storage : Lyophilized peptides stored at -80°C under argon.
- Buffers : Antioxidants (e.g., 1 mM DTT) in pH 7.0 phosphate buffers reduce radical-mediated degradation .
- Synthesis : Use tert-butyl-protected tyrosine residues during SPPS to block reactive sites .
Q. How do nitration and nitrosation pathways differ in L-Tyrosine under inflammatory conditions?
- Nitration : Peroxynitrite (ONOO⁻) generates 3-nitrotyrosine, detectable via TLC (Rf ~0.5) and anti-nitrotyrosine antibodies.
- Nitrosation : Nitrite (NO₂⁻) at acidic pH forms 3-nitroso-L-Tyrosine, which retains ninhydrin reactivity (pinkish-brown color vs. yellow for nitrated forms) . LC-MS/MS with stable isotope internal standards (e.g., d₃-tyrosine) quantifies these modifications in vivo.
Properties
CAS No. |
75680-71-6 |
---|---|
Molecular Formula |
C20H32N4O5S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H32N4O5S/c1-30-11-9-15(22)18(26)23-16(4-2-3-10-21)19(27)24-17(20(28)29)12-13-5-7-14(25)8-6-13/h5-8,15-17,25H,2-4,9-12,21-22H2,1H3,(H,23,26)(H,24,27)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
AOFZWWDTTJLHOU-ULQDDVLXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.